molecular formula C5H3F7O2 B12063611 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol

2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol

Cat. No.: B12063611
M. Wt: 228.06 g/mol
InChI Key: JCBHIBJAGICAJT-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and alcohols.

    Reaction Conditions: The reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

    Fluorination: Fluorination is a key step in the synthesis, where fluorine atoms are introduced into the molecular structure. This can be achieved using reagents like hydrogen fluoride or fluorine gas.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing methods. Automation and process optimization are crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: Fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The fluorine atoms in the compound can influence its binding affinity and specificity, leading to unique biological or chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoro-3-(1,2-difluoroethenyloxy)-propan-1-ol
  • 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethoxy)-propan-1-ol

Uniqueness

2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of the trifluoroethenyloxy group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications where other similar compounds may not perform as effectively.

Properties

Molecular Formula

C5H3F7O2

Molecular Weight

228.06 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-3-(1,2,2-trifluoroethenoxy)propan-1-ol

InChI

InChI=1S/C5H3F7O2/c6-2(7)3(8)14-5(11,12)4(9,10)1-13/h13H,1H2

InChI Key

JCBHIBJAGICAJT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(OC(=C(F)F)F)(F)F)(F)F)O

Origin of Product

United States

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